

GW2580: A Selective CSF1R Inhibitor for Neuroinflammation Research

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Compound of Interest		
Compound Name:	GW2580-d6	
Cat. No.:	B12421085	Get Quote

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW2580 is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase receptor crucial for the survival, proliferation, differentiation, and function of microglia, the resident immune cells of the central nervous system (CNS).[1][2][3] Persistent microglial activation is a hallmark of neuroinflammation and is implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[3][4][5] By targeting CSF1R, GW2580 offers a valuable pharmacological tool to modulate microglial activity and investigate the role of neuroinflammation in disease progression. Unlike some other CSF1R inhibitors that lead to widespread microglial depletion, GW2580 has been shown to suppress microglial activation and proliferation during disease states, often without significantly altering the viability of the basal microglial population.[1][2][6][7] This makes it a particularly useful tool for studying the nuanced roles of microglia in both healthy and diseased states.

Mechanism of Action

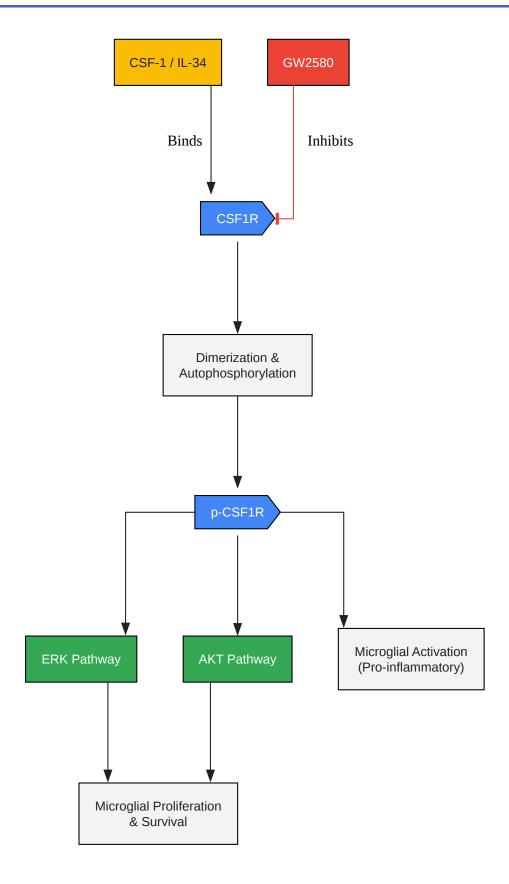
GW2580 is an orally bioavailable, ATP-competitive inhibitor of the CSF1R tyrosine kinase.[2][8] The binding of ligands, such as CSF-1 and IL-34, to CSF1R triggers the homodimerization and autophosphorylation of the receptor.[1][2] This initiates downstream signaling cascades,



primarily the ERK and AKT pathways, which regulate microglial survival and proliferation.[1] GW2580 selectively binds to CSF1R, preventing this autophosphorylation and thereby inhibiting the downstream signaling required for microglial proliferation and activation.[9][10] This selective inhibition allows for the modulation of inflammatory responses driven by microglia.[6][11]

Signaling Pathway





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Caption: GW2580 inhibits CSF1R signaling, blocking microglial proliferation and activation.



Data Summary

In Vitro Efficacy

Parameter	Cell Type	Value	Reference
IC50 (c-FMS/CSF1R)	Enzyme Assay	30 nM	[9]
IC50 (CSF-1 stimulated growth)	M-NFS-60 myeloid tumor cells	0.33 μΜ	[9]
IC50 (CSF-1 stimulated growth)	Human monocytes	0.47 μΜ	[9]
Effective Concentration	Primary mouse microglia	5 μM (inhibits CSF-1 mediated proliferation)	[1][7]

In Vivo Dosages in Mouse Models



Disease Model	Dosage	Administration Route	Outcome	Reference
Prion Disease	75 mg/kg/day	Oral gavage	Reduced microglial proliferation, delayed disease progression	[10]
Alzheimer's Disease	75 mg/kg/day (in diet)	Oral (diet)	Prevented behavioral deficits, reduced synaptic degeneration	[12][13]
Multiple Sclerosis	40 mg/kg/day	Oral gavage	Ameliorated disease progression	[1]
Amyotrophic Lateral Sclerosis	75 mg/kg/day	Oral gavage	Reduced microglial proliferation, increased lifespan	[14]
Parkinson's Disease (MPTP model)	80 mg/kg (every 12h)	Oral gavage	Attenuated neuroinflammatio n and dopaminergic neurodegenerati on	[2]
Spinal Cord Injury	Chronic in diet	Oral (diet)	Reduced gliosis and microcavity formation, improved motor recovery	[14]



General morphology,

Neuroinflammati 80 mg/kg/day Oral gavage suppressed [1][7]
on genes for ROS
regulation

Experimental Protocols In Vitro Microglia Proliferation Assay

This protocol is designed to assess the inhibitory effect of GW2580 on CSF-1-induced microglial proliferation.

Materials:

- Primary mouse microglia or a suitable microglial cell line (e.g., BV-2)
- Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
- Recombinant mouse CSF-1 (R&D Systems, Cat No. 416-ML)
- GW2580 (LC Labs, Cat No. G-5903)
- Cell proliferation reagent (e.g., Ki-67 antibody, Cell Signaling; Cat No. 9129S)
- 96-well culture plates
- Fixation and permeabilization buffers
- Secondary antibody conjugated to a fluorescent marker

Procedure:

- Cell Seeding: Seed primary microglia or a microglial cell line in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- GW2580 Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of GW2580 (e.g., 0-5 μM). Incubate for 1 hour.[1][7]

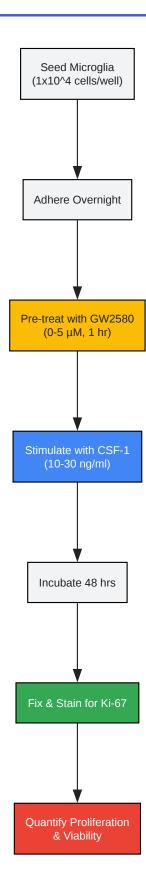
Methodological & Application





- CSF-1 Stimulation: Add recombinant mouse CSF-1 to the wells at a final concentration of 10-30 ng/ml to induce proliferation.[1] Include a control group with no CSF-1 stimulation.
- Incubation: Incubate the plate for 48 hours.[1]
- Immunostaining for Ki-67:
 - Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[1]
 - Wash the cells with PBS.
 - Permeabilize and block the cells with PBS containing 0.3% Triton-X 100 and 5% goat serum for 1 hour.[1]
 - Incubate with a primary antibody against the proliferation marker Ki-67 (e.g., 1:200 dilution) overnight at 4°C.[1]
 - Wash the cells and incubate with a fluorescently labeled secondary antibody.
- Analysis: Quantify the number of Ki-67 positive cells using a fluorescence microscope or a high-content imaging system. Cell viability can be assessed in parallel using an LDH assay on the supernatant.[1]





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Caption: Workflow for in vitro assessment of GW2580's effect on microglial proliferation.



In Vivo Administration in a Mouse Model of Neuroinflammation

This protocol describes the oral administration of GW2580 to mice to study its effects on neuroinflammation in vivo.

Materials:

- C57BL/6J mice
- GW2580 (LC Labs, Cat No. G-5903)
- Vehicle solution: 0.5% hydroxymethyl propyl-cellulose and 0.1% Tween 80 in sterile water.[1]
 [10]
- Oral gavage needles (18G)[1]
- Standard laboratory equipment for animal handling and euthanasia.

Procedure:

- Preparation of GW2580 Suspension: Suspend GW2580 in the vehicle solution to achieve the
 desired final concentration for a dosing volume of 0.2 ml per mouse (e.g., for an 80 mg/kg
 dose in a 25g mouse, the concentration would be 10 mg/ml).[1][10] The suspension should
 be prepared fresh daily and sonicated to ensure uniform distribution.
- Animal Dosing: Administer GW2580 or vehicle to mice via oral gavage once daily for the desired treatment period (e.g., 8 days for general neuroinflammation studies, or longer for chronic disease models).[1]
- Monitoring: Monitor the animals daily for any changes in weight, food intake, and general behavior.[1][10]
- Tissue Collection: At the end of the treatment period, euthanize the mice by CO2 asphyxiation followed by cardiac puncture for blood collection.[1]

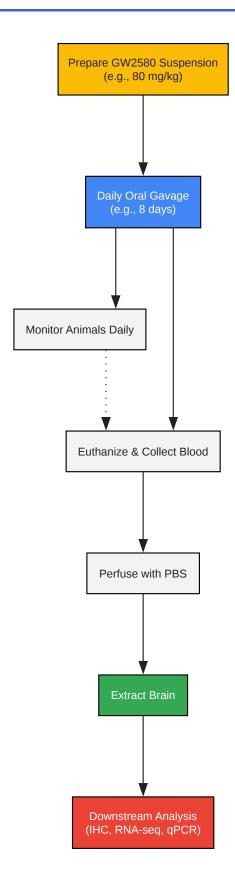






- Perfusion and Brain Extraction: Perfuse the mice with sterile phosphate-buffered saline (PBS) to remove blood from the brain.[1] Carefully extract the brain for subsequent analysis.
- Downstream Analysis: The brain tissue can be processed for various analyses, including:
 - Immunohistochemistry: To assess microglia morphology (Iba-1 staining) and number.[1]
 - RNA Sequencing: To analyze changes in the microglial transcriptome.[1]
 - Quantitative PCR: To measure the expression of specific inflammatory markers.[2]





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Caption: Workflow for in vivo administration and analysis of GW2580 in a mouse model.



Concluding Remarks

GW2580 is a critical tool for dissecting the role of CSF1R-mediated signaling in neuroinflammation and neurodegenerative diseases. Its ability to selectively inhibit microglial proliferation and activation, without causing widespread cell death, allows for a more nuanced investigation of microglial function. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing GW2580 to further our understanding of the complex interplay between microglia and neuronal health. As with any pharmacological agent, careful consideration of dose, timing, and the specific experimental context is essential for obtaining robust and reproducible results.

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